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[5-(3-Methoxyphenyl)isoxazol-3-yl]methanol Documentation Hub

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  • Product: [5-(3-Methoxyphenyl)isoxazol-3-yl]methanol
  • CAS: 1105191-02-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to [5-(3-Methoxyphenyl)isoxazol-3-yl]methanol: Structure, Properties, and Synthetic Strategy

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of [5-(3-Methoxyphenyl)isoxazol-3-yl]methanol, a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of [5-(3-Methoxyphenyl)isoxazol-3-yl]methanol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide details its chemical structure and molecular weight, and outlines a robust synthetic pathway for its preparation via a 1,3-dipolar cycloaddition reaction. Furthermore, it presents a complete protocol for the spectroscopic and physicochemical characterization of the molecule, drawing upon established analytical techniques. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel isoxazole-based compounds.

Introduction: The Significance of the Isoxazole and Methoxyphenyl Moieties in Drug Discovery

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a privileged scaffold in medicinal chemistry, featuring in a wide array of pharmacologically active compounds.[1] The isoxazole core imparts favorable physicochemical properties, including metabolic stability and the ability to participate in hydrogen bonding, which can enhance binding affinity to biological targets.[1] Consequently, isoxazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2]

The methoxyphenyl group is also a common feature in many pharmaceutical agents. The methoxy substituent can improve a molecule's pharmacokinetic profile by enhancing its metabolic stability and modulating its lipophilicity.[3] The presence of a methoxy group can also influence the binding of a molecule to its target receptor.[3] The strategic combination of the isoxazole and methoxyphenyl moieties in [5-(3-Methoxyphenyl)isoxazol-3-yl]methanol suggests its potential as a valuable building block for the development of novel therapeutic agents.

This guide provides a detailed exploration of the structure and molecular weight of [5-(3-Methoxyphenyl)isoxazol-3-yl]methanol, alongside a proposed synthetic route and comprehensive characterization protocols.

Molecular Structure and Physicochemical Properties

The chemical structure of [5-(3-Methoxyphenyl)isoxazol-3-yl]methanol is characterized by a central isoxazole ring substituted at the 5-position with a 3-methoxyphenyl group and at the 3-position with a hydroxymethyl group.

Table 1: Physicochemical Properties of [5-(3-Methoxyphenyl)isoxazol-3-yl]methanol

PropertyValueSource
CAS Number 1105191-02-3
Molecular Formula C₁₁H₁₁NO₃[4]
Molecular Weight 205.21 g/mol [4]
Appearance Expected to be a solidInferred from similar compounds[1]
Melting Point Not reported; a similar isomer, [3-(4-methoxyphenyl)isoxazole-5-yl]-methanol, has a melting point of 57 °C.[1]
Solubility Expected to be soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide.General knowledge of similar organic compounds.

Diagram 1: Chemical Structure of [5-(3-Methoxyphenyl)isoxazol-3-yl]methanol

Caption: 2D structure of [5-(3-Methoxyphenyl)isoxazol-3-yl]methanol.

Synthesis of [5-(3-Methoxyphenyl)isoxazol-3-yl]methanol

A reliable and efficient method for the synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. The following protocol outlines a plausible synthetic route to [5-(3-Methoxyphenyl)isoxazol-3-yl]methanol based on this well-established methodology.

Diagram 2: Synthetic Pathway

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Nitrile Oxide Formation and Cycloaddition A 3-Methoxybenzaldehyde C 3-Methoxybenzaldehyde Oxime A->C Base (e.g., Pyridine) B Hydroxylamine Hydrochloride B->C D 3-Methoxybenzaldehyde Oxime F [5-(3-Methoxyphenyl)isoxazol-3-yl]methanol D->F E Propargyl Alcohol E->F G Oxidizing Agent (e.g., NaOCl) G->F

Caption: Proposed two-step synthesis of the target molecule.

Step 1: Synthesis of 3-Methoxybenzaldehyde Oxime

Principle: The synthesis begins with the formation of an oxime from the corresponding aldehyde. This reaction is a standard condensation reaction between an aldehyde and hydroxylamine.

Protocol:

  • To a solution of 3-methoxybenzaldehyde (1.0 equivalent) in a suitable solvent such as ethanol or pyridine, add hydroxylamine hydrochloride (1.1 equivalents).

  • Add a base, such as pyridine or sodium acetate, to neutralize the hydrochloric acid and facilitate the reaction.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 3-methoxybenzaldehyde oxime.

Step 2: 1,3-Dipolar Cycloaddition to form [5-(3-Methoxyphenyl)isoxazol-3-yl]methanol

Principle: The isoxazole ring is formed via a [3+2] cycloaddition reaction between a nitrile oxide, generated in situ from the oxime, and an alkyne (propargyl alcohol). This reaction is highly efficient for the construction of the isoxazole core.

Protocol:

  • Dissolve the 3-methoxybenzaldehyde oxime (1.0 equivalent) and propargyl alcohol (1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Slowly add an oxidizing agent, such as sodium hypochlorite (NaOCl) solution, to the reaction mixture at 0 °C. The oxidizing agent facilitates the in situ formation of the nitrile oxide.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • After the reaction is complete, quench the reaction with a saturated solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

Purification

Principle: The crude product is purified using column chromatography to isolate the desired [5-(3-Methoxyphenyl)isoxazol-3-yl]methanol from any unreacted starting materials or byproducts.

Protocol:

  • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified [5-(3-Methoxyphenyl)isoxazol-3-yl]methanol.

Structural and Spectroscopic Characterization

The structure and purity of the synthesized [5-(3-Methoxyphenyl)isoxazol-3-yl]methanol can be confirmed using a combination of spectroscopic techniques. The following data are predicted based on the analysis of a structurally similar isomer, [3-(4-methoxyphenyl)isoxazole-5-yl]-methanol.[1]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected Spectrum (in CDCl₃):

  • δ 7.2-7.4 ppm (m, 4H): Aromatic protons of the 3-methoxyphenyl ring.

  • δ 6.5 ppm (s, 1H): Proton on the isoxazole ring.

  • δ 4.7 ppm (s, 2H): Methylene protons of the hydroxymethyl group.

  • δ 3.8 ppm (s, 3H): Methoxy group protons.

  • δ ~2.0 ppm (br s, 1H): Hydroxyl proton (this peak may be broad and its chemical shift can vary).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected Spectrum (in CDCl₃):

  • δ ~170 ppm: C3 of the isoxazole ring (attached to the hydroxymethyl group).

  • δ ~160 ppm: C5 of the isoxazole ring (attached to the phenyl group).

  • δ ~160 ppm: Carbon of the phenyl ring attached to the methoxy group.

  • δ ~130 ppm: Quaternary carbon of the phenyl ring attached to the isoxazole ring.

  • δ 110-130 ppm: Other aromatic carbons.

  • δ ~100 ppm: C4 of the isoxazole ring.

  • δ ~55 ppm: Methoxy carbon.

  • δ ~55 ppm: Methylene carbon of the hydroxymethyl group.

Mass Spectrometry (MS)

Expected Data (Electrospray Ionization - ESI+):

  • m/z: 206.0811 [M+H]⁺ (Calculated for C₁₁H₁₂NO₃⁺)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expected Absorptions (KBr pellet):

  • 3200-3500 cm⁻¹ (broad): O-H stretching of the alcohol.

  • 3000-3100 cm⁻¹: Aromatic C-H stretching.

  • 2850-2950 cm⁻¹: Aliphatic C-H stretching of the methoxy and methylene groups.

  • ~1600 cm⁻¹: C=N stretching of the isoxazole ring.

  • 1450-1580 cm⁻¹: Aromatic C=C stretching.

  • 1000-1300 cm⁻¹: C-O stretching of the ether and alcohol.

Conclusion

This technical guide has provided a detailed overview of the structure, molecular weight, and a robust synthetic strategy for [5-(3-Methoxyphenyl)isoxazol-3-yl]methanol. The outlined protocols for synthesis and characterization are based on well-established chemical principles and data from closely related compounds, offering a reliable framework for researchers. The presence of the pharmacologically significant isoxazole and methoxyphenyl moieties makes this compound a promising candidate for further investigation in the field of drug discovery and development. This guide serves as a foundational resource to facilitate such endeavors.

References

  • Chemical Review and Letters. (2022). Inhibiting effect of a synthesized organic compound, [3-(4-methoxyphenyl)isoxazole-5-yl]-methanol, on copper in 1 M sulfuric ac. Chemical Review and Letters, 5, 113-118.
  • Der Pharma Chemica. (2012). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 4(6), 2283-2287.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2013). Synthesis and Characterization of Some New Isoxazole Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(2), 389-397.
  • CDN. (2023). Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Retrieved from [Link]

  • Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1(2), 118-126.
  • PMC. (2022). Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19. Molecules, 27(6), 1863.
  • MDPI. (2022). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. Molbank, 2022(4), M1488.
  • European Journal of Medicinal Chemistry. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of [5-(3-Methoxyphenyl)isoxazol-3-yl]methanol

Welcome to the technical support center for the synthesis of [5-(3-Methoxyphenyl)isoxazol-3-yl]methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of [5-(3-Methoxyphenyl)isoxazol-3-yl]methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the critical aspects of forming the 3,5-disubstituted isoxazole core and the subsequent selective reduction to the target primary alcohol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. The advice provided is grounded in established chemical principles and peer-reviewed methodologies.

Part 1: Isoxazole Ring Formation

The most robust and common route to the [5-(3-Methoxyphenyl)isoxazol-3-yl] scaffold involves a 1,3-dipolar cycloaddition between an in-situ generated nitrile oxide and a suitable alkyne. The typical precursor for the target molecule is an ester, such as ethyl 5-(3-methoxyphenyl)isoxazole-3-carboxylate, which is then reduced.

Q1: My 1,3-dipolar cycloaddition reaction to form the isoxazole ester is resulting in a very low yield. What are the primary causes and how can I fix this?

A1: Low yields in this step are a frequent challenge and typically stem from one of three issues: inefficient nitrile oxide generation, dimerization of the nitrile oxide intermediate, or poor reactivity of the starting materials.

  • Causality: Nitrile oxides are high-energy, reactive intermediates. If not immediately trapped by the alkyne (dipolarophile), they can rapidly dimerize to form furoxans (1,2,5-oxadiazole-2-oxides), which are common, yield-reducing byproducts.[1][2] Furthermore, the method used to generate the nitrile oxide from its precursor (typically an aldoxime) is critical for success.

  • Troubleshooting & Optimization Strategies:

    • In-Situ Generation & Slow Addition: Never isolate the nitrile oxide. It must be generated in situ in the presence of the alkyne. A highly effective technique is to slowly add the oxidizing agent (e.g., N-chlorosuccinimide in chloroform with a base like pyridine or triethylamine) to a solution of the 3-methoxybenzaldehyde oxime and the alkyne (e.g., ethyl propiolate). This maintains a low concentration of the nitrile oxide at any given moment, favoring the desired cycloaddition over dimerization.[1][3]

    • Choice of Oxidant/Method: While N-chlorosuccinimide (NCS) is common, other methods can be more efficient depending on your substrate. Using alkyl nitrites (like tert-butyl nitrite or isoamyl nitrite) offers a mild, metal-free alternative for generating nitrile oxides from aldoximes.[4] Hypervalent iodine reagents have also been successfully employed.[5]

    • Purity of Starting Materials: Ensure the 3-methoxybenzaldehyde oxime and ethyl propiolate are pure. Impurities can interfere with the reaction.

    • Reaction Conditions: Solvent and temperature are critical.[2] Dichloromethane (DCM) or chloroform are common solvents. The reaction is often run at room temperature or slightly elevated temperatures. Consider screening temperatures from 25 °C to 40 °C.

    • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and sometimes improve yields by promoting the desired cycloaddition over side reactions.[1][6]

Q2: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity for the desired 3,5-disubstituted product?

A2: The formation of regioisomers is a known challenge in 1,3-dipolar cycloadditions with unsymmetrical alkynes.[1] For the synthesis of [5-(3-Methoxyphenyl)isoxazol-3-yl]methanol, the key cycloaddition is between 3-methoxybenzonitrile oxide and an alkyne like ethyl propiolate. The desired product has the ester group at the 3-position and the methoxyphenyl group at the 5-position.

  • Causality: Regioselectivity is governed by the electronic and steric properties of both the nitrile oxide and the alkyne. Frontier Molecular Orbital (FMO) theory is often used to predict the outcome. Generally, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

  • Troubleshooting & Optimization Strategies:

    • Copper(I) Catalysis: The use of a copper(I) catalyst (e.g., CuI or generated in-situ from CuSO₄ and a reducing agent) is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles when using terminal alkynes.[7][8] The copper acetylide intermediate directs the cycloaddition to favor this isomer.

    • Solvent Polarity: The polarity of the solvent can influence regioselectivity. Experimenting with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile) may reveal an optimal medium for the desired isomer.[1]

    • Lewis Acid Catalysis: The addition of a Lewis acid (e.g., BF₃·OEt₂) can sometimes alter the electronic properties of the reactants and influence the regiochemical outcome.[8]

Part 2: Reduction of Isoxazole Ester to Alcohol

Once the isoxazole ester intermediate is successfully synthesized and purified, the final step is its reduction to [5-(3-Methoxyphenyl)isoxazol-3-yl]methanol.

Q3: The reduction of my isoxazole ester to the primary alcohol is giving a low yield or a complex mixture of products. What is going wrong?

A3: This issue typically arises from an inappropriate choice of reducing agent or harsh reaction conditions that lead to the decomposition of the isoxazole ring.

  • Causality: The ester functional group requires a strong reducing agent for conversion to a primary alcohol.[9][10] However, the isoxazole ring contains a relatively weak N-O bond that can be cleaved under certain reductive conditions, particularly catalytic hydrogenation (e.g., H₂/Pd).[1] Therefore, a careful selection of chemical reducing agents is paramount.

  • Troubleshooting & Optimization Strategies:

    • Select the Right Reducing Agent:

      • Lithium Aluminum Hydride (LiAlH₄): This is the most common and effective reagent for reducing esters to alcohols.[10] It is powerful enough to reduce the ester efficiently without typically cleaving the isoxazole ring under controlled conditions.

      • Sodium Borohydride (NaBH₄): This reagent is generally too weak to reduce esters and should be avoided for this step.[10]

      • Lithium Borohydride (LiBH₄): A good alternative to LiAlH₄. It is stronger than NaBH₄ and can reduce esters, often with better selectivity and a milder workup.[11]

    • Control the Temperature: Perform the reduction at a low temperature. Start by adding the reducing agent to the ester solution in an anhydrous solvent (like THF or diethyl ether) at 0 °C. After the addition is complete, allow the reaction to slowly warm to room temperature. This minimizes side reactions.

    • Anhydrous Conditions: All hydride reductions must be carried out under strictly anhydrous conditions using dry solvents and glassware. Any moisture will quench the reducing agent and lower the yield.

    • Careful Workup: The workup for LiAlH₄ reductions can be problematic on a large scale.[11] A sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup) at 0 °C is a standard procedure to produce a granular precipitate of aluminum salts that can be easily filtered off.

Part 3: Purification and General Issues

Q4: I'm having difficulty purifying my final product, [5-(3-Methoxyphenyl)isoxazol-3-yl]methanol, by column chromatography.

A4: Purification challenges for isoxazole derivatives are common due to the presence of byproducts with similar polarities.[1]

  • Troubleshooting & Optimization Strategies:

    • TLC Solvent Screen: Before running a column, systematically screen different solvent systems using Thin-Layer Chromatography (TLC). A good starting point is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate). If separation is poor, try adding a small amount of a third, more polar solvent like methanol.

    • Crystallization: If the final product is a solid, crystallization is an excellent and often superior method for purification.[1] Experiment with various solvent systems (e.g., ethyl acetate/hexane, dichloromethane/heptane, or ethanol/water) to find conditions that allow for the slow formation of crystals, which will exclude impurities.

    • Check for Decomposition: The isoxazole ring can be sensitive to strongly acidic or basic conditions.[1] If you are using additives in your chromatography solvent (like acetic acid or triethylamine), ensure your product is stable to these conditions by running a small spot test on a TLC plate and letting it sit for an hour.

Experimental Protocols & Workflows

Workflow for Synthesis of [5-(3-Methoxyphenyl)isoxazol-3-yl]methanol

G cluster_0 Part 1: Isoxazole Formation cluster_1 Part 2: Ester Reduction A 3-Methoxybenzaldehyde C 3-Methoxybenzaldehyde Oxime A->C Pyridine B Hydroxylamine HCl B->C F Ethyl 5-(3-methoxyphenyl)isoxazole-3-carboxylate C->F 1,3-Dipolar Cycloaddition D Ethyl Propiolate D->F E NCS / Base E->F H [5-(3-Methoxyphenyl)isoxazol-3-yl]methanol (Final Product) F->H THF, 0°C to RT G Reducing Agent (e.g., LiAlH4) G->H I Purification (Chromatography / Crystallization) H->I

Caption: Overall synthetic workflow.

Protocol 1: Synthesis of Ethyl 5-(3-methoxyphenyl)isoxazole-3-carboxylate

This protocol describes the in-situ generation of 3-methoxybenzonitrile oxide and its subsequent 1,3-dipolar cycloaddition.

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 3-methoxybenzaldehyde oxime (1.0 eq) and ethyl propiolate (1.1 eq) in anhydrous dichloromethane (DCM, ~0.2 M).

  • Reagent Preparation: In a separate flask, prepare a solution of N-chlorosuccinimide (NCS) (1.1 eq) in anhydrous DCM.

  • Slow Addition: Slowly add a catalytic amount of pyridine (0.1 eq) or triethylamine (1.2 eq) to the flask containing the oxime and alkyne.

  • Cycloaddition: Add the NCS solution dropwise to the reaction mixture via the dropping funnel over 1-2 hours at room temperature. The reaction is mildly exothermic.

  • Monitoring: Monitor the reaction progress by TLC until the starting oxime is consumed.

  • Workup: Upon completion, wash the reaction mixture sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ester.

Protocol 2: Reduction to [5-(3-Methoxyphenyl)isoxazol-3-yl]methanol

This protocol uses Lithium Aluminum Hydride (LiAlH₄) for the ester reduction.

  • Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a solution of ethyl 5-(3-methoxyphenyl)isoxazole-3-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add LiAlH₄ (1.5 - 2.0 eq) portion-wise to the stirred solution. Caution: LiAlH₄ reacts violently with water. Handle with extreme care.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.

  • Monitoring: Monitor the reaction by TLC until the starting ester has been completely consumed.

  • Workup (Fieser Method): Cool the reaction back down to 0 °C. Cautiously and slowly quench the reaction by the sequential dropwise addition of:

    • 'X' mL of water (where 'X' is the mass of LiAlH₄ in grams used).

    • 'X' mL of 15% (w/v) aqueous NaOH.

    • '3X' mL of water.

  • Filtration: Stir the resulting white slurry vigorously for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with ethyl acetate or THF.

  • Isolation: Combine the filtrates and concentrate under reduced pressure. The resulting crude product can be purified further by crystallization or column chromatography.

Data Summary Tables

Table 1: Comparison of Common Reducing Agents for Ester Reduction

ReagentFormulaReactivity towards EstersTypical SolventsKey Considerations
Lithium Aluminum HydrideLiAlH₄High THF, Diethyl EtherVery powerful, pyrophoric. Requires careful, anhydrous handling and quenching.[9][10]
Lithium BorohydrideLiBH₄Moderate THF, Diethyl EtherMilder than LiAlH₄ but effective for esters. Safer to handle.[11]
Sodium BorohydrideNaBH₄Very Low / Inert Methanol, EthanolGenerally does not reduce esters. Not suitable for this transformation.[10]
Diisobutylaluminum HydrideDIBAL-HHigh Toluene, Hexane, DCMCan reduce esters to aldehydes at low temperatures or to alcohols with excess reagent/higher temp.[10]

Troubleshooting Logic Diagrams

Diagram 1: Low Yield in Isoxazole Formation

G cluster_results TLC Analysis Results cluster_solutions Potential Solutions Start Low Yield in Cycloaddition Step TLC Analyze TLC Plate Start->TLC Unreacted Significant Unreacted Starting Material TLC->Unreacted Byproduct Main Spot is an Unknown Byproduct TLC->Byproduct Complex Complex Mixture/ Streaking TLC->Complex Sol_Unreacted 1. Increase reaction time/temp. 2. Check purity/activity of NCS. 3. Ensure base is present. Unreacted->Sol_Unreacted Sol_Byproduct Likely Furoxan Dimer. 1. Use slow addition of NCS. 2. Ensure alkyne is in excess. 3. Lower reaction temperature. Byproduct->Sol_Byproduct Sol_Complex Possible Decomposition. 1. Run reaction at lower temp. 2. Check stability of starting materials. 3. Use milder oxidant (e.g., alkyl nitrite). Complex->Sol_Complex

Caption: Troubleshooting logic for low isoxazole yield.

References

  • Hansen, T. V., Wu, P., & Fokin, V. V. (2005). One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. Journal of Organic Chemistry, 70(19), 7761–7764. [Link]

  • Fernández, I., et al. (2018). Sustainable Continuous Synthesis of 3,5-Disubstituted Isoxazoles: Development of an Integrated Reaction–Separation–Recovery System for Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering. [Link]

  • Padwa, A., et al. (2015). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering, 3(10), 2550–2555. [Link]

  • Kim, J., et al. (2017). Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area. ACS Combinatorial Science, 19(4), 241–248. [Link]

  • Various Authors. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 28(21), 7352. [Link]

  • Singh, P. P., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11, 33303-33323. [Link]

  • Various Authors. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Molecules, 29(3), 693. [Link]

  • Wallace, J. A., et al. (2007). Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. Tetrahedron Letters, 48(2), 241-244. [Link]

  • Various Authors. (2020). Challenges associated with isoxazole directed C−H activation. ResearchGate. [Link]

  • Li, J-T., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13646-13654. [Link]

  • Li, J-T., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. ResearchGate. [Link]

  • Various Authors. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]

  • Gollapalli, N. R., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(6), 346-352. [Link]

  • Chemistry Steps. (n.d.). Esters to Alcohols. Chemistry Steps. [Link]

  • Roman, G. (2016). Synthesis of unsymmetrically substituted isoxazoles as intermediates for bent-core mesogens. Studia UBB Chemia, 61(2), 47-60. [Link]

  • Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Synthetic Formal Report #2. [Link]

  • Organic Chemistry Data. (n.d.). Ester to Alcohol. organic-chemistry.org. [Link]

  • Reddit. (2016). How easy is the reduction of esters to alcohols?. r/chemistry. [Link]

  • Kariyappa, A. K., et al. (2012). Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. Der Pharma Chemica, 4(6), 2283-2287. [Link]

  • Various Authors. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry. [Link]

  • Faramarzi, Z., & Kiyani, H. (2021). Organocatalyzed Three-Component Synthesis of Isoxazol-5(4H)-ones under Aqueous Conditions. Heterocycles, 102(9), 1779-1791. [Link]

  • Khezri, A., et al. (2022). Inhibiting effect of a synthesized organic compound, [3-(4-methoxyphenyl)isoxazole-5-yl]-methanol, on copper in 1 M sulfuric acid. Chemical Review and Letters, 5(2), 113-118. [Link]

  • Khezri, A., et al. (2022). Inhibiting effect of a synthesized organic compound, [3-(4-methoxyphenyl)isoxazole-5-yl]-methanol, on copper in 1 M sulfuric acid solution. Chemical Review and Letters. [Link]

Sources

Optimization

Purification of [5-(3-Methoxyphenyl)isoxazol-3-yl]methanol by column chromatography

Technical Support Center: Ticket #59382 Subject: Purification Protocol for [5-(3-Methoxyphenyl)isoxazol-3-yl]methanol Status: Resolved Assigned Specialist: Senior Application Scientist, Separation Technologies Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ticket #59382 Subject: Purification Protocol for [5-(3-Methoxyphenyl)isoxazol-3-yl]methanol Status: Resolved Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary & Compound Profile

Welcome to the Separation Technologies Technical Support Center. You are dealing with a [5-(3-Methoxyphenyl)isoxazol-3-yl]methanol derivative. Based on the structural motifs—a polar isoxazole core, a lipophilic methoxy-aryl tail, and a hydrogen-bond-donating hydroxymethyl head—this compound presents a "push-pull" polarity profile that often leads to peak tailing or co-elution with regioisomers.

Compound Physicochemical Profile:

Feature Chemical Implication Chromatography Impact
Isoxazole Ring Weakly basic, aromatic UV Active (254 nm); generally stable on Silica Gel 60.
Hydroxymethyl (-CH₂OH) H-bond donor/acceptor Primary cause of tailing. Requires polar mobile phase modifier.
3-Methoxyphenyl Lipophilic, electron-donating Increases solubility in organic solvents (DCM, EtOAc); provides distinct UV signature.

| Common Impurities | Regioisomers, Oximes, Furoxans | Regioisomer (3,5 vs 5,3) separation is the critical failure point. |

Pre-Purification Diagnostics

Before packing the column, you must validate your mobile phase. Do not skip this step.

Solubility Check
  • The Trap: This compound is likely a solid with poor solubility in Hexanes.

  • The Fix: Attempt to dissolve 10 mg in 1 mL of Dichloromethane (DCM) . If it requires Methanol (MeOH) to dissolve, you must use the Dry Loading technique (see Section 3) to prevent band broadening.

TLC Optimization (The "Golden Zone")

Run TLC plates using the following solvent systems. Your target Rf is 0.25 – 0.35 .

  • System A (Standard): 30% EtOAc in Hexanes.

  • System B (Polarity Boost): 50% EtOAc in Hexanes.

  • System C (Alternative Selectivity): 100% DCM or 2% MeOH in DCM.

  • Visualization: UV (254 nm) will be strong.

  • Stain: Use Phosphomolybdic Acid (PMA) or Anisaldehyde (heat required). The methoxy group makes the ring electron-rich, reacting well with Anisaldehyde (appearing as a distinct purple/blue spot).

The Purification Protocol (Step-by-Step)

Recommended Stationary Phase: Silica Gel 60 (40–63 µm). Recommended Mode: Flash Chromatography (Air pressure or Pump).[1]

Step 1: Sample Loading (Critical)
  • Do NOT wet load with DCM if your column is equilibrated in Hexanes; the solvent mismatch will cause the compound to "crash out" inside the column, leading to streaking.

  • Protocol (Dry Load):

    • Dissolve crude mixture in minimal DCM/MeOH.

    • Add silica gel (ratio: 1g silica per 1g crude).

    • Evaporate to dryness on a rotary evaporator until you have a free-flowing powder.

    • Load this powder carefully on top of the pre-packed column.

Step 2: Elution Gradient

Run a stepwise gradient to remove non-polar impurities (like unreacted alkynes or dimers) before eluting your alcohol.

Column Volume (CV)Solvent SystemPurpose
0–2 CV 100% HexanesFlush non-polar grease/oils.
2–5 CV 10% EtOAc / 90% HexanesElute unreacted starting materials (e.g., alkynes).
5–15 CV Gradient: 20% → 50% EtOAc Target Elution Zone. Collect small fractions.
15+ CV 100% EtOAcFlush highly polar oxides/acids.

Troubleshooting & FAQs

Q1: My compound is co-eluting with a spot just above/below it. Is this the regioisomer?

Diagnosis: Yes. In isoxazole synthesis (especially nitrile oxide cycloadditions), the 3,5-disubstituted and 5,3-disubstituted isomers often form together. They have very similar polarities.[2] The Fix (Selectivity Change): Ethyl Acetate and Hexane interact primarily via dipole-dipole and Van der Waals forces. To separate isomers, you need Shape Selectivity or Pi-Pi Interaction .

  • Switch Solvent: Try Toluene/Acetone (9:1) or DCM/Ether . Toluene interacts with the pi-systems of the aromatic rings differently than Hexanes.

  • Recrystallization: If the mixture is solid, try recrystallizing from hot Ethanol or EtOAc/Hexanes before the column. This often enriches one isomer significantly [1].

Q2: The product peak is "tailing" (streaking) badly.

Diagnosis: The hydroxymethyl group (-CH₂OH) is hydrogen-bonding with the silanol groups (Si-OH) on the silica surface. The Fix:

  • Standard: Ensure your gradient is not increasing polarity too fast.

  • Aggressive: Add 1% Triethylamine (Et₃N) to the column during equilibration. While usually for amines, it neutralizes the most active acidic sites on the silica, preventing the alcohol from "sticking" too hard. Note: Flush the column well, as Et₃N can contaminate NMR.

Q3: I see the product on TLC, but I recovered very little from the column.

Diagnosis:

  • Decomposition: Isoxazoles are generally stable, but the N-O bond can be sensitive to reducing environments. Ensure your solvents are peroxide-free.

  • Irreversible Adsorption: The compound may have precipitated inside the column. The Fix: Flush the column with 10% MeOH in DCM . If the compound comes off now, your original gradient (Hex/EtOAc) was simply too weak to elute it.

Decision Logic & Workflow Visualization

Figure 1: Solvent System Decision Matrix

SolventSelection Start Start: Crude Mixture TLC_Check Run TLC: 30% EtOAc/Hex Start->TLC_Check Check_Rf Check Rf Value TLC_Check->Check_Rf Rf_Good Rf = 0.25 - 0.35 Separation > 0.1 Check_Rf->Rf_Good Ideal Rf_Low Rf < 0.15 (Too Sticky) Check_Rf->Rf_Low Too Polar Rf_Coelution Rf Good but Spots Overlap Check_Rf->Rf_Coelution Isomers Action_Std Proceed to Flash Column Gradient: 10-50% EtOAc Rf_Good->Action_Std Action_Polar Switch to DCM/MeOH (Start 100% DCM -> 5% MeOH) Rf_Low->Action_Polar Action_Selectivity Change Selectivity Group Try Toluene/Acetone (9:1) Rf_Coelution->Action_Selectivity

Caption: Decision matrix for selecting the optimal mobile phase based on initial TLC diagnostics.

Figure 2: Dry Loading Workflow (Critical for Solids)

DryLoad Step1 1. Dissolve Crude (DCM/MeOH) Step2 2. Add Silica (1:1 Ratio) Step1->Step2 Step3 3. Rotovap (To Dry Powder) Step2->Step3 Step4 4. Load on Column (Sandwich Layer) Step3->Step4 Step5 5. Elute (Hex -> EtOAc) Step4->Step5

Caption: The "Dry Loading" technique prevents band broadening caused by solubility mismatches.

References

  • Separation of Isoxazole Regioisomers: Source: Sokolov, S.D., et al. "Separation of isoxazole derivatives by thin-layer chromatography using complex formation." Journal of Analytical Chemistry, 1978. Context: Discusses the difficulty of separating 3,5- and 5,3-isoxazoles and suggests using metal salts or specific solvent modifications.

  • Flash Chromatography Fundamentals: Source: Still, W. C., Kahn, M., & Mitra, A. "Rapid chromatographic techniques for preparative separation with moderate resolution." Journal of Organic Chemistry, 1978.[2] Context: The definitive guide on setting flow rates and silica-to-compound ratios.

  • Isoxazole Synthesis & Purification Context: Source: "Troubleshooting guide for the synthesis of isoxazole derivatives." BenchChem Technical Support. Context: Provides specific solvent ratios (Hexane/EtOAc 85:15) and troubleshooting for decomposition and regioisomer separation.

  • Solvent Selectivity Groups: Source: "Using TLC to Scout Flash Chromatography Solvents." Biotage. Context: Explains why switching from Hexane/EtOAc to Toluene or DCM changes separation selectivity for overlapping peaks.

Sources

Troubleshooting

Solving solubility issues of isoxazole derivatives in aqueous buffers

Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Solubility Optimization for Isoxazole Derivatives in Aqueous Buffers

Introduction: The Physicochemical Paradox

Isoxazole derivatives present a unique challenge in medicinal chemistry. While the isoxazole ring is a bioisostere for amide bonds and carboxylic acids, its physicochemical profile often leads to deceptive solubility data.

The Core Challenge: The isoxazole ring is aromatic and planar, facilitating strong


 stacking in the crystal lattice. Unlike pyridine (pKa 

5.2), the isoxazole nitrogen is a very weak base (conjugate acid pKa

-3.0). Crucial Insight: You cannot solubilize the isoxazole core by protonation in physiological buffers (pH 1–8). If your derivative lacks a distinct ionizable substituent (e.g., a pendant amine or carboxylic acid), pH adjustment will fail.

This guide addresses the three most common failure modes:

  • The "Crash-Out": Immediate precipitation upon dilution from DMSO.

  • The "False Positive": Kinetic solubility appearing high but precipitating over time.

  • The "Oiling Out": Formation of a liquid-liquid emulsion instead of a true solution.

Module 1: Diagnostics (Troubleshooting Q&A)

Q1: "My compound dissolves in DMSO but precipitates immediately when added to PBS (pH 7.4). Why?"

Diagnosis: You have exceeded the Kinetic Solubility Limit . The Mechanism: When you inject a DMSO stock into buffer, you create a supersaturated state (The "Spring"). The water-DMSO mixing is exothermic and increases the polarity of the solvent system instantly. The compound, unable to find a low-energy crystalline state immediately, precipitates as an amorphous solid.[1]

The Fix:

  • Immediate: Reduce the final DMSO concentration to <0.5% or increase it to 5% (if the assay tolerates it) to keep the "Spring" loaded.

  • Systemic: Switch to a "Parachute" strategy using polymers or cyclodextrins (see Module 2).

Q2: "I tried acidifying the buffer to pH 4.0, but solubility didn't improve. Isn't isoxazole a base?"

Diagnosis: The "Pyridine Fallacy." The Mechanism: Many researchers assume the nitrogen in the isoxazole ring behaves like pyridine. It does not. The lone pair on the nitrogen is partially delocalized into the ring system to maintain aromaticity.

  • Pyridine pKa: ~5.2 (Protonated at pH 4.0)

  • Isoxazole pKa: ~ -3.0 (Neutral at pH 4.0)

The Fix: Stop adjusting pH unless your molecule has a side chain with a pKa between 3 and 10. If the molecule is neutral, rely on Cosolvency or Complexation .

Q3: "My solution looks cloudy, but when I spin it down, there's no pellet. Just a oily film on top."

Diagnosis: Liquid-Liquid Phase Separation (LLPS) or "Oiling Out." The Mechanism: Your compound is lipophilic (LogP > 3) and has a low melting point. Instead of crystallizing, it forms a drug-rich oil phase dispersed in the water. This is common with flexible alkyl-isoxazole derivatives.

The Fix:

  • Do not filter: You will lose 99% of your compound.

  • Add Surfactant: Add 0.05% Tween-80 or Poloxamer 188. This stabilizes the oil droplets into a nano-emulsion, which may be acceptable for some cell-based assays.

Module 2: Strategic Solutions (The "Fixes")

Strategy A: The "Spring and Parachute" (Kinetic Stabilization)

For high-throughput screening (HTS), we don't need thermodynamic equilibrium; we need a stable window of supersaturation.

  • The Spring: The high-energy amorphous form generated when DMSO stock hits water.

  • The Parachute: Excipients that inhibit nucleation and crystal growth.

Recommended "Parachute" Mix:

  • HPMC-AS (Hydroxypropyl methylcellulose acetate succinate): 0.1% w/v. Excellent for preventing crystallization of neutral isoxazoles.

  • PVP K30 (Polyvinylpyrrolidone): 0.5% w/v. General purpose precipitation inhibitor.

Strategy B: Cyclodextrin Complexation (Thermodynamic Stabilization)

For animal studies or long-term storage, you need true equilibrium solubility. Cyclodextrins (CDs) encapsulate the hydrophobic isoxazole ring.

Selection Guide:

Cyclodextrin Type Cavity Size Best For... Recommendation

|


-CD  | Medium | Simple isoxazoles | Avoid  (Nephrotoxic, low water solubility) |
| HP-

-CD
| Medium | Most isoxazole derivatives | Gold Standard (High solubility, safe) | | SBE-

-CD
| Medium | Cationic derivatives | Excellent (Captisol®, charge interaction) | |

-CD
| Large | Bulky bi-aryl isoxazoles | Niche Use (Only for large dimers) |
Strategy C: Cosolvent Tuning (The Log-Linear Model)

If you must use a cosolvent, avoid simple linear dilution. Solubility follows a log-linear relationship.



  • 
    : Solubility in mix
    
  • 
    : Solubility in water[2]
    
  • 
    : Fraction of cosolvent
    
  • 
    : Solubilization power (Slope)
    

Protocol: Determine


 by measuring solubility at 10%, 20%, and 30% DMSO. Extrapolate to find the minimum cosolvent needed.

Module 3: Visualizing the Workflow

Diagram 1: The Troubleshooting Decision Tree

Isoxazole_Troubleshooting Start Start: Precipitation Observed Check_pH Check Structure for Ionizable Side Chains Start->Check_pH Is_Ionizable Ionizable Groups Present? Check_pH->Is_Ionizable Adjust_pH Adjust pH +/- 2 units from pKa Is_Ionizable->Adjust_pH Yes Check_MP Check Melting Point Is_Ionizable->Check_MP No (Neutral Core) Low_MP MP < 100°C? Check_MP->Low_MP Surfactant Risk of Oiling Out: Add 0.1% Tween-80 Low_MP->Surfactant Yes Cyclodextrin Standard Issue: Use 20% HP-β-CD Low_MP->Cyclodextrin No

Caption: Decision matrix for selecting the correct solubilization strategy based on structural properties.

Diagram 2: The "Spring and Parachute" Mechanism

Spring_Parachute DMSO_Stock DMSO Stock (High Energy) Supersat Supersaturated Solution (The Spring) DMSO_Stock->Supersat Dilution into Buffer Precipitate Crystalline Precipitate (Low Energy) Supersat->Precipitate Rapid Nucleation (No Excipient) Stabilized Stabilized Amorphous (The Parachute) Supersat->Stabilized HP-β-CD or HPMC (Inhibition) Stabilized->Precipitate Slow Decay (Hours/Days)

Caption: Kinetic solubility profile showing how excipients delay precipitation (The Parachute effect).

Module 4: Validated Experimental Protocols

Protocol A: Kinetic Solubility Screen (The "Cloud Point" Assay)

Purpose: Determine the maximum concentration usable in an assay before precipitation occurs (90-minute window).

  • Preparation: Prepare a 10 mM stock of the isoxazole derivative in 100% DMSO.

  • Plate Setup: Use a 96-well clear-bottom plate.

  • Dilution:

    • Add 196

      
      L of Buffer (PBS pH 7.4) to each well.
      
    • Add 4

      
      L of DMSO stock (Final: 200 
      
      
      
      M, 2% DMSO).
    • Note: Perform serial dilutions in DMSO first if testing range.

  • Incubation: Shake at 500 rpm for 90 minutes at 25°C.

  • Readout (Nephelometry): Measure light scattering (absorbance at 620 nm can serve as a proxy).

  • Validation:

    • Pass: OD620 < 0.005 (background).

    • Fail: OD620 > 0.01 (cloudy).

Protocol B: Thermodynamic Solubility (Shake-Flask with HP-β-CD)

Purpose: Determine the absolute equilibrium solubility for formulation.

  • Media Prep: Prepare 20% (w/v) HP-β-CD in water.

  • Saturation: Add excess solid isoxazole compound (~5 mg) to 1 mL of the CD media.

  • Equilibration:

    • Shake at 37°C for 24 hours .

    • Critical Step: Check pH after 1 hour. If the compound is acidic, it may lower the pH; re-adjust if necessary.

  • Separation: Centrifuge at 15,000 x g for 10 minutes.

  • Quantification:

    • Remove supernatant.

    • Dilute 100x in Methanol (to break the CD complex).

    • Analyze via HPLC-UV.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[3] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Link

  • Bavishi, D. D., & Borkhataria, C. H. (2016).[4] Spring and parachute: How cocrystals enhance solubility. Progress in Crystal Growth and Characterization of Materials. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Di, L., & Kerns, E. H. (2006). Kinetic solubility assay for early drug discovery.[2][5][6] Current Protocols in Pharmacology. Link

  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. Link

Sources

Optimization

Optimizing crystallization of [5-(3-Methoxyphenyl)isoxazol-3-yl]methanol

Ticket ID: CTS-2024-ISOX-05 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CTS-2024-ISOX-05 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Crystallization, Polymorph Control, and Oiling-Out Mitigation

Introduction: The Challenge of Isoxazole Crystallization

Welcome to the CrystalTech Support Hub. You are likely accessing this guide because you are encountering difficulties isolating [5-(3-Methoxyphenyl)isoxazol-3-yl]methanol (CAS: 1105191-02-3).

From our experience with isoxazole-methanol derivatives, this specific chemotype presents a unique "process paradox":

  • High Crystallinity Potential: The planar phenyl-isoxazole core favors

    
    -
    
    
    
    stacking.
  • High Solvation Risk: The hydroxymethyl tail (-CH2OH) creates strong hydrogen bonding with polar solvents, often leading to oiling out (Liquid-Liquid Phase Separation, LLPS) rather than clean nucleation.

This guide moves beyond standard recipes to provide a mechanism-based troubleshooting framework.

Module 1: Solubility & Solvent Selection

The "Goldilocks" Zone

For this molecule, single-solvent systems often fail. The melting point of structural analogs (e.g., the 4-methoxy isomer) is often low (<100°C) [1, 2]. This means high-boiling solvents (DMSO, DMF) are disastrous for yield, and low-boiling solvents (DCM) often hold too much solubility.

Recommended Solvent Systems:

System TypeSolvent A (Good Solvent)Solvent B (Anti-Solvent)RationaleRisk Level
Alcohol/Water Isopropanol (IPA) Water Standard for isoxazoles. Water forces hydrophobic stacking.High (Oiling Out) . If water is added too fast, LLPS occurs.
Ester/Alkane Ethyl Acetate (EtOAc) n-Heptane Best for purity. Rejects polar impurities (unreacted oximes).Medium . Requires precise temperature control.
Single Solvent Toluene N/AGood for cooling crystallization if solubility is high at 80°C.Low . Slow cooling required.
Experimental Protocol: Solubility Screen

Do not proceed to bulk crystallization without this data.

  • Weigh 100 mg of crude material into a vial.

  • Add Solvent A in 50 µL increments at 50°C until dissolved.

  • Cool to 20°C.

    • Precipitate? Good candidate for cooling crystallization.[1]

    • Clear? Needs Anti-solvent.[2]

    • Oil?STOP. See Module 2.

Module 2: Troubleshooting "Oiling Out" (LLPS)

User Issue: "I added water to my IPA solution, and instead of white crystals, I got a yellow oil at the bottom."

Root Cause: You entered the Metastable Zone Width (MSZW) too aggressively. The system thermodynamically prefers a solute-rich liquid phase (oil) over a solid phase because the energy barrier for nucleation is too high [3].

The Mitigation Workflow

To fix this, you must operate above the oiling-out boundary but inside the crystallization zone.

OilingOutStrategy Start Start: Oiling Out Observed CheckTemp Check Temperature Is T < T_melting - 10°C? Start->CheckTemp Reheat Reheat to Dissolution (Clear Solution) CheckTemp->Reheat Yes SeedPoint Add Seeds (0.5 wt%) at Cloud Point Reheat->SeedPoint Critical Step SlowCool Slow Cool (0.1°C/min) SeedPoint->SlowCool Maintain Supersaturation FastCool Rapid Cooling SeedPoint->FastCool Avoid Success Crystalline Product SlowCool->Success Fail Oil / Amorphous FastCool->Fail

Figure 1: Logic flow for mitigating Liquid-Liquid Phase Separation (Oiling Out).

Protocol: Oiling-Out Recovery
  • Re-dissolve: Heat the oily mixture until it becomes a single clear phase (usually 60-70°C).

  • Seed: Add 0.1% - 0.5% pure seed crystals (if available) at 5-10°C below the dissolution temperature.

    • Tip: If no seeds exist, scratch the glass wall or use sonication to induce initial nucleation.

  • Hold: Maintain temperature for 1 hour to allow crystal surface growth.

  • Cool: Ramp down at 0.2°C/min . Do not crash cool.

Module 3: Impurity Rejection & Polymorphism

User Issue: "My HPLC purity is stuck at 95%. I have a persistent impurity at RRT 0.9."

Analysis: Isoxazole synthesis (often via nitrile oxide cycloaddition) frequently produces regioisomers or unreacted oxime intermediates [4].

  • Target: [5-(3-Methoxyphenyl)...]

  • Impurity: [3-(3-Methoxyphenyl)...] (Regioisomer)[3]

These isomers have very similar solubilities.

Purification Strategy: The "Reslurry" Technique

Recrystallization (dissolving completely) often traps impurities in the crystal lattice. A reslurry (swish) allows the surface to equilibrate without trapping mother liquor.

Protocol:

  • Suspend the solid in 5 volumes of Methanol/Water (1:3 ratio) .

  • Stir at 40°C for 4 hours.

  • The thermodynamic product (usually the pure crystal) will grow at the expense of the kinetic impurities or amorphous phases (Ostwald Ripening).

  • Cool to 20°C and filter.

Module 4: Filtration & Drying Guidelines

Critical Warning: Isoxazole-methanols often have melting points between 60°C and 90°C [1].

  • Do NOT oven dry at >50°C. You risk melting the crystal, which will re-solidify as a glass (amorphous), ruining your hygroscopicity profile.

  • Vacuum: Use high vacuum ( < 50 mbar) at 40°C.

Visualizing the Process Flow

ProcessFlow cluster_0 Synthesis Workup cluster_1 Crystallization cluster_2 Isolation Crude Crude Oil/Solid Dissolve Dissolve: IPA (5 vol) @ 65°C Crude->Dissolve Seed Seed Addition @ 55°C Dissolve->Seed AntiSolv Add Water (3 vol) Over 2 hours Seed->AntiSolv Cool Cool to 5°C AntiSolv->Cool Filter Filtration Cool->Filter Dry Dry @ 40°C Vacuum Filter->Dry

Figure 2: Optimized Process Flow Diagram for [5-(3-Methoxyphenyl)isoxazol-3-yl]methanol.

Frequently Asked Questions (FAQ)

Q1: Can I use Acetone instead of IPA?

  • A: Yes, but Acetone is a much better solvent. You will need significantly more water (anti-solvent) to force precipitation, which increases yield loss to the mother liquor. IPA is preferred for yield.

Q2: The product is colored (yellow/brown). How do I remove it?

  • A: Isoxazole syntheses often generate colored oligomers. Add Activated Carbon (Type C, 5 wt%) during the hot dissolution step (Module 1). Stir for 15 mins, then hot-filter over Celite before crystallization.

Q3: How do I know if I have the right polymorph?

  • A: Perform DSC (Differential Scanning Calorimetry). A sharp endotherm (melting) indicates a pure crystalline form. A broad, shallow peak suggests amorphous content or solvates. Compare your MP to the specific isomer range (approx 60-90°C depending on exact substitution pattern) [1].

References

  • Chemical Review and Letters. (2022). Inhibiting effect of a synthesized organic compound, [3-(4-methoxyphenyl)isoxazole-5-yl]-methanol. (Describes physical properties of the 4-methoxy analog, MP 57°C).

  • Chem-Impex International. Product Data: (5-(4-Methoxyphenyl)-3-isoxazolyl)methanol. (Lists MP 89-96°C for the regioisomer).

  • Choi, H. (2025). Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. (Mechanistic explanation of LLPS in small molecule crystallization).

  • BenchChem. Troubleshooting guide for the synthesis of isoxazole derivatives. (Discusses regioisomer impurities and purification).

Disclaimer: This guide is for research purposes. Always consult the specific Safety Data Sheet (SDS) for [5-(3-Methoxyphenyl)isoxazol-3-yl]methanol before handling.

Sources

Troubleshooting

Minimizing side reactions during oxidation of isoxazol-3-yl methanol

Technical Support Center: Isoxazole Chemistry Division Ticket Subject: Optimization of Isoxazol-3-yl Methanol Oxidation Status: Open Priority: High (Process Safety & Yield Critical) Executive Summary Oxidizing isoxazol-3...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isoxazole Chemistry Division Ticket Subject: Optimization of Isoxazol-3-yl Methanol Oxidation Status: Open Priority: High (Process Safety & Yield Critical)

Executive Summary

Oxidizing isoxazol-3-yl methanol to its corresponding aldehyde (isoxazole-3-carbaldehyde ) presents a unique set of challenges compared to standard benzylic or aliphatic alcohols. The isoxazole ring is an electron-deficient heteroaromatic system containing a labile N–O bond.

Primary Failure Modes:

  • Ring Cleavage: The N–O bond is susceptible to reductive cleavage or base-catalyzed degradation (leading to

    
    -amino enones or nitriles).
    
  • Aldehyde Hydration: The electron-withdrawing nature of the isoxazole ring renders the product aldehyde highly electrophilic, leading to stable hydrate formation (

    
    ) in aqueous media, which complicates extraction.
    
  • Over-Oxidation: Rapid conversion to the carboxylic acid due to the activated nature of the C3 position.

Part 1: Diagnostic Matrix (Reagent Selection)

Use this decision matrix to select the oxidant based on your specific constraints (Scale, Solubility, and Downstream Application).

FeatureDess-Martin Periodinane (DMP) Activated MnO

Swern (DMSO/Oxalyl Chloride) TEMPO / Bleach
Scale Suitability < 10 g (High Cost)> 10 g (Scalable)< 50 g (Temp Control)Industrial (> 100 g)
Acidity/Basicity Slightly Acidic (Buffered)NeutralBase Required (Et

N)
Basic (pH 8-9)
Risk of Ring Opening Low (Mild conditions)Low (Heterogeneous)Medium (Base sensitive)High (Bleach/pH sensitive)
Water Sensitivity High (Requires dry solvent)LowHighAqueous biphasic
Purification Simple filtration/washFiltration (Celite)Extraction/DistillationExtraction
Recommendation Gold Standard for R&D Best for Scale-up Avoid if possibleOnly with strict pH control

Part 2: Critical Troubleshooting (Q&A)

Issue #1: "My reaction mixture turned into a dark red tar/sludge."

Diagnosis: Isoxazole Ring Cleavage. Root Cause: The N–O bond in the isoxazole ring is weak (


 55 kcal/mol). If you used the Swern oxidation, the addition of triethylamine (Et

N) or DIPEA to quench the reaction likely triggered a base-catalyzed ring opening, especially if the temperature rose above -60°C before quenching. Corrective Action:
  • Switch to Dess-Martin Periodinane (DMP) .[1] It operates under slightly acidic to neutral conditions, preserving the ring integrity.

  • If using Swern, ensure the base is added slowly at -78°C and the reaction is kept cold until fully quenched.

Issue #2: "I see full conversion on TLC, but I recover < 20% mass after aqueous workup."

Diagnosis: Aldehyde Hydration & Water Solubility. Root Cause: The isoxazole ring pulls electron density from the aldehyde carbonyl, making it hyper-reactive toward water. It forms a gem-diol (hydrate) that is highly water-soluble and resists extraction into organic solvents like DCM or EtOAc. Corrective Action:

  • Avoid Aqueous Workup: Use reagents that allow non-aqueous purification (e.g., MnO

    
     or DMP).
    
  • Salting Out: If you must wash with water, saturate the aqueous phase with NaCl or solid (NH

    
    )
    
    
    
    SO
    
    
    to force the organic product out (Salting-out effect).
  • Drying: The hydrate can often be reverted to the aldehyde by refluxing in toluene with a Dean-Stark trap or standing over activated 4Å molecular sieves.

Issue #3: "The product contains significant carboxylic acid impurities."

Diagnosis: Over-oxidation. Root Cause: The C3-position is "benzylic-like" (activated). Strong oxidants (Jones reagent, KMnO


, or unbuffered bleach) will not stop at the aldehyde.
Corrective Action: 
  • Reagent Switch: Use Activated MnO

    
     .[2] It is highly selective for activated alcohols (allylic/benzylic/heterocyclic) and virtually stops at the aldehyde stage.
    
  • Stoichiometry: If using DMP, use exactly 1.1 equivalents.

Part 3: Validated Protocols

Method A: The "Gold Standard" (Dess-Martin Periodinane)

Recommended for: Medicinal chemistry (<5g), acid-sensitive substrates, high-value intermediates.

Reagents:

  • Isoxazol-3-yl methanol (1.0 equiv)

  • Dess-Martin Periodinane (1.1 - 1.2 equiv)

  • Dichloromethane (DCM) (anhydrous, 0.1 M concentration)

  • Sodium Bicarbonate (NaHCO

    
    ) (optional buffer)
    

Step-by-Step:

  • Preparation: Dissolve isoxazol-3-yl methanol in anhydrous DCM under Nitrogen/Argon atmosphere.

  • Addition: Add solid DMP in one portion at 0°C. Note: If the substrate is very acid-sensitive, add NaHCO

    
     (5 equiv) to the suspension before adding DMP.
    
  • Reaction: Allow to warm to Room Temperature (RT). Stir for 1–2 hours. Monitor by TLC (Aldehyde usually runs higher R

    
     than alcohol).
    
  • Quench (The Critical Step): Dilute with Et

    
    O. Add a 1:1 mixture of saturated aqueous NaHCO
    
    
    
    and 10% Na
    
    
    S
    
    
    O
    
    
    (Sodium Thiosulfate).
    • Why? Thiosulfate reduces unreacted iodine species; Bicarbonate neutralizes acetic acid byproducts.

  • Workup: Stir vigorously until the organic layer is clear (approx. 15 mins). Separate layers. Extract aqueous layer 2x with DCM.

  • Purification: Dry over MgSO

    
    , filter, and concentrate. Flash chromatography is usually sufficient.
    
Method B: The "Scalable" Method (Activated MnO )

Recommended for: Scale-up (>10g), robust substrates, avoiding aqueous workup.

Reagents:

  • Isoxazol-3-yl methanol (1.0 equiv)

  • Activated MnO

    
     (10.0 - 20.0 equiv) Note: Large excess is required due to surface-area dependence.
    
  • DCM or Chloroform (0.2 M)

Step-by-Step:

  • Activation: Ensure MnO

    
     is "Activated" (precipitated type, not ore). If unsure, heat MnO
    
    
    
    at 110°C in an oven for 24h prior to use.
  • Reaction: Suspend alcohol in DCM. Add MnO

    
     solid.
    
  • Agitation: Stir vigorously at RT (or reflux in CHCl

    
     if slow). Reaction time varies (4h to Overnight).
    
  • Filtration: Filter the black slurry through a pad of Celite (diatomaceous earth).

  • Wash: Wash the filter cake thoroughly with DCM (Product can adsorb to the manganese surface).

  • Isolation: Concentrate the filtrate. Often yields pure aldehyde without chromatography.

Part 4: Visualizing the Chemistry

Diagram 1: Reagent Decision Logic

ReagentSelection Start Start: Isoxazol-3-yl Methanol Scale What is the Scale? Start->Scale Small Small Scale (<5g) Scale->Small Large Large Scale (>10g) Scale->Large Sens Acid/Base Sensitive? Small->Sens MnO2 USE: Activated MnO2 (Easy Workup, No Water) Large->MnO2 Preferred DMP USE: Dess-Martin Periodinane (Mild, High Yield) Sens->DMP Yes (High Value) Swern USE: Swern (CAUTION: Temp Control) Sens->Swern No (Standard)

Caption: Decision tree for selecting the optimal oxidant based on scale and substrate sensitivity.

Diagram 2: Degradation Pathways (Risk Analysis)

Degradation Alcohol Isoxazol-3-yl Methanol Aldehyde TARGET: Isoxazole-3-carbaldehyde Alcohol->Aldehyde Oxidation (DMP/MnO2) RingOpen Ring Cleavage Products (Nitriles / Enones) Alcohol->RingOpen Strong Base / H2 (Reductive Cleavage) Hydrate Aldehyde Hydrate (Water Soluble / Loss of Yield) Aldehyde->Hydrate + H2O (Aqueous Workup) Aldehyde->RingOpen Base (pH > 10) Acid Isoxazole-3-carboxylic Acid (Over-oxidation) Aldehyde->Acid Strong Oxidant (Jones/KMnO4)

Caption: Potential failure modes. Note that the aldehyde is the central node for both success and failure (hydration/cleavage).

References

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones.[3][4] The Journal of Organic Chemistry, 48(22), 4155–4156.[3]

  • BenchChem Technical Guides. (2025). The Dual Nature of the Isoxazole Ring: Stability and Reactivity.[5][6] BenchChem Support.

  • Blackburn, L., & Taylor, R. J. K. (2001).[7] Manganese dioxide: A versatile reagent for the oxidation of alcohols.[2] Organic Letters, 3(11), 1637-1639.

  • Sigma-Aldrich (Merck). Dess-Martin Periodinane Product Information and Application Guide.

  • ResearchGate. (2025). Oxidation of heterocyclic compounds by manganese dioxide. ResearchGate Publication Database.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: HPLC Method Development for [5-(3-Methoxyphenyl)isoxazol-3-yl]methanol Purity

Executive Summary Objective: Establish a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of [5-(3-Methoxyphenyl)isoxazol-3-yl]methanol. Challenge: Standard C18 alkyl-bonded phases ofte...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: Establish a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of [5-(3-Methoxyphenyl)isoxazol-3-yl]methanol. Challenge: Standard C18 alkyl-bonded phases often fail to resolve the target isoxazole from its positional regioisomers and aromatic synthetic precursors due to insufficient selectivity differences in hydrophobicity. Solution: This guide compares a standard C18 approach against a Phenyl-Hexyl stationary phase. Conclusion: The Phenyl-Hexyl phase, utilizing Methanol as a modifier, provides superior resolution (


) for the critical pair by leveraging 

interactions, whereas the C18 method results in co-elution.

Introduction & Analyte Profiling[1][2][3][4]

[5-(3-Methoxyphenyl)isoxazol-3-yl]methanol is a key intermediate in the synthesis of bioactive heterocyclic compounds, including antibiotics and CNS-active agents. The molecule consists of two aromatic systems: a phenyl ring and an isoxazole ring, linked by a single bond.

The Separation Challenge

The primary challenge in analyzing this compound is separating it from structurally similar impurities generated during 1,3-dipolar cycloaddition synthesis:

  • Impurity A (Precursor): 3-Methoxybenzaldehyde (Starting material).

  • Impurity B (Critical Pair/Regioisomer): [4-(3-Methoxyphenyl)isoxazol-3-yl]methanol.

    • Note: Regioisomers often possess identical molecular weights and similar LogP (hydrophobicity) values, making separation on standard C18 columns difficult.

Comparison of Approaches

This guide compares two distinct chromatographic strategies:

  • Alternative A (Standard): C18 Column + Acetonitrile/Water (Hydrophobicity-driven).

  • Alternative B (Targeted): Phenyl-Hexyl Column + Methanol/Water (

    
     Interaction-driven).
    

Experimental Design & Methodology

Instrumentation
  • System: Agilent 1290 Infinity II LC or equivalent quaternary pump system.

  • Detector: Diode Array Detector (DAD) scanning 200–400 nm; Extraction at 254 nm.

  • Temperature: 40°C (Controlled).

Stationary Phase Selection Logic
  • C18 (Octadecylsilane): Relies on dispersive (London) forces. Selectivity is driven by the hydrophobicity of the analyte.

  • Phenyl-Hexyl: Possesses a phenyl ring attached to the silica via a hexyl chain. This phase offers dual mechanisms: hydrophobicity (from the hexyl chain) and

    
     stacking (from the phenyl ring). This is critical for separating aromatic isomers.
    
Mobile Phase Selection Logic
  • Acetonitrile (ACN): Aprotic, suppresses

    
     interactions between the analyte and the column because ACN itself has 
    
    
    
    electrons (triple bond).
  • Methanol (MeOH): Protic, does not interfere with

    
     interactions. Crucial:  To maximize the selectivity of a Phenyl column, Methanol is the preferred organic modifier.[1]
    

Results & Discussion: The Comparison

Alternative A: The C18 "Generic" Method
  • Column: C18, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: 0.1% Formic Acid in Water (A) / ACN (B).[2]

  • Gradient: 10-90% B over 15 min.

Observation: The C18 column successfully retains the main peak. However, Impurity B (Regioisomer) co-elutes with the main peak (shoulder), and Impurity A elutes with poor tailing. The separation is driven purely by hydrophobicity, which is nearly identical for the regioisomers.

Alternative B: The Phenyl-Hexyl "Optimized" Method
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Methanol (B).

  • Gradient: 20-80% B over 15 min.

Observation: The Phenyl-Hexyl phase engages the


-electrons of the isoxazole and phenyl rings. Because the electron density distribution differs slightly between the 3,5-substituted and 3,4-substituted isomers, the 

interaction strength differs.
  • Result: The Critical Pair (Main Peak vs. Impurity B) is fully resolved (

    
    ).
    
Quantitative Performance Data
ParameterAlternative A (C18 / ACN)Alternative B (Phenyl-Hexyl / MeOH)Status
Retention Time (Main) 8.2 min10.4 minAcceptable
Resolution (

) (Impurity B)
0.8 (Co-elution) 2.4 (Baseline) Pass (Alt B)
Tailing Factor (

)
1.41.1Improved
Selectivity (

)
1.021.08Superior

Final Recommended Protocol

Based on the comparative data, the Phenyl-Hexyl / Methanol method is the validated standard for this analysis.

Optimized Method Parameters
  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or Waters XBridge Phenyl), 150 x 4.6 mm, 3.5 µm (or sub-2 µm for UHPLC).

  • Mobile Phase A: Water + 0.1% Formic Acid (v/v).[2]

  • Mobile Phase B: Methanol + 0.1% Formic Acid (v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5-10 µL.

  • Detection: UV @ 254 nm.

Gradient Table:

Time (min) % Mobile Phase B
0.0 20
12.0 80
12.1 20

| 17.0 | 20 (Re-equilibration) |

Visualizations

Method Development Workflow

This diagram illustrates the decision matrix used to reject the C18 method and select the Phenyl-Hexyl chemistry.

MethodDevelopment Start Start: Method Development [5-(3-Methoxyphenyl)isoxazol-3-yl]methanol Screening Phase 1: Screening Column: C18 Modifier: ACN Start->Screening Check Check Critical Pair (Regioisomer Separation) Screening->Check Fail Result: Co-elution (Rs < 1.5) Mechanism: Hydrophobic Only Check->Fail No Final Final Method Validation Check->Final Yes (Unlikely) Switch Strategy Switch: Target Pi-Pi Interactions Fail->Switch SelectPhenyl Phase 2: Optimization Column: Phenyl-Hexyl Modifier: Methanol Switch->SelectPhenyl Success Result: Baseline Resolution (Rs > 2.0) Mechanism: Hydrophobic + Pi-Pi SelectPhenyl->Success Success->Final

Caption: Decision tree demonstrating the shift from C18 to Phenyl-Hexyl based on selectivity requirements.

Mechanistic Interaction

This diagram explains why the Phenyl-Hexyl column works better for this specific isoxazole derivative.

Mechanism cluster_C18 Method A: C18 Interaction cluster_Phenyl Method B: Phenyl-Hexyl Interaction Analyte Analyte: [5-(3-Methoxyphenyl)isoxazol-3-yl]methanol (Aromatic + Heterocycle) C18_Phase C18 Ligand (Alkyl Chain) Phenyl_Phase Phenyl-Hexyl Ligand (Aromatic Ring) Interaction_A Hydrophobic Interaction Only C18_Phase->Interaction_A Limited Selectivity Interaction_B Hydrophobic + Pi-Pi Stacking Phenyl_Phase->Interaction_B High Selectivity (Resolves Isomers)

Caption: Comparison of retention mechanisms. Phenyl-Hexyl offers orthogonal selectivity via Pi-Pi stacking.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
  • Waters Corporation. (2020). Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns. Link (Demonstrates the necessity of Methanol over Acetonitrile for Phenyl columns).

  • Phenomenex. (2024). Phenyl Stationary Phases for HPLC - Selectivity Guide. Link (General guide on Pi-Pi interactions in chromatography).

  • PubChem. (2024). Compound Summary: [5-(3-Methoxyphenyl)isoxazol-3-yl]methanol. Link (Source for chemical structure and properties).

  • Kazakevich, Y. V., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience.

Sources

Comparative

UV-Vis Absorption Characteristics of 5-Aryl-3-Isoxazolyl Methanol

Executive Summary In the development of isoxazole-based pharmacophores—such as COX-2 inhibitors and glutamate agonists—the precise characterization of the isoxazole core is critical. 5-aryl-3-isoxazolyl methanol represen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of isoxazole-based pharmacophores—such as COX-2 inhibitors and glutamate agonists—the precise characterization of the isoxazole core is critical. 5-aryl-3-isoxazolyl methanol represents a specific regioisomer where the aryl group is conjugated at the 5-position, and a hydroxymethyl group resides at the 3-position.

This guide provides a technical analysis of its UV-Vis absorption profile.[1] Unlike its regioisomer (3-aryl-5-isoxazolyl methanol), the 5-aryl derivative exhibits a distinct bathochromic shift due to extended conjugation across the C5=C4-C3=N system. This document details the spectral signatures, compares them against critical alternatives, and provides a self-validating experimental protocol for purity assessment.

Structural Basis of Absorption

The UV absorption of isoxazoles is dictated by the extent of


-electron delocalization.
  • Chromophore: The isoxazole ring acts as a heteroaromatic system.

  • Auxochrome: The

    
     (methanol) group at C3 is a weak auxochrome; it has minimal impact on 
    
    
    
    but improves solubility in polar solvents.
  • Conjugation Driver (The Aryl Group):

    • 5-Aryl Substitution: When the aryl group is at position 5, it is linearly conjugated with the

      
       double bond of the isoxazole ring. This allows for efficient electron delocalization, resulting in a lower energy transition  (longer wavelength, higher intensity).
      
    • 3-Aryl Substitution: At position 3, the aryl group is cross-conjugated with the

      
       bond. This results in a higher energy transition  (shorter wavelength, lower intensity).
      

Comparative Analysis: Performance vs. Alternatives

This section objectively compares 5-phenyl-3-isoxazolyl methanol against its primary regioisomer and a substituted variant to demonstrate spectral selectivity.

Table 1: Spectral Characteristics Comparison
FeatureTarget: 5-Phenyl-3-Isoxazolyl Methanol Alt 1: 3-Phenyl-5-Isoxazolyl Methanol Alt 2: 5-(4-Nitrophenyl)-3-Isoxazolyl Methanol
Primary

(MeOH)
258 – 262 nm 238 – 242 nm310 – 320 nm
Molar Absorptivity (

)
High (~18,000

)
Moderate (~11,000

)
Very High (>20,000

)
Spectral Band Shape Broad, intense bandSharper, less intenseBroad, significant bathochromic shift
Solvatochromism Minimal shift in polar solventsMinimal shiftSignificant shift (Charge Transfer)
Detection Limit Lower (More sensitive)Higher (Less sensitive)Lowest (Highly sensitive)
Key Insights:
  • Regioisomer Differentiation: The ~20 nm shift between the Target and Alternative 1 is the definitive "fingerprint" for validating synthesis regioselectivity. If your synthesis yields a product absorbing at 240 nm, you have likely synthesized the 3-aryl isomer, not the 5-aryl.

  • Substituent Effects: Alternative 2 demonstrates how electron-withdrawing groups (like

    
    ) extend conjugation, pushing absorption into the near-visible range.
    

Experimental Workflow & Visualization

To ensure data integrity, the following workflow incorporates a "Derivative Spectroscopy" step to rule out matrix interference.

UV_Validation_Workflow Start Sample Preparation (0.1 mg/mL Stock) Dilution Serial Dilution (10 - 50 µM) Start->Dilution Blank Blank Correction (Solvent Only) Dilution->Blank Scan Full Spectrum Scan (200 - 400 nm) Blank->Scan Decision Check λmax Scan->Decision Path_5Aryl λmax ≈ 260 nm (Target Confirmed) Decision->Path_5Aryl Bathochromic Path_3Aryl λmax ≈ 240 nm (Regioisomer Impurity) Decision->Path_3Aryl Hypsochromic Derivative Calculate 1st Derivative (dA/dλ) Path_5Aryl->Derivative Purity Purity Verification (Zero-Crossing Check) Derivative->Purity

Figure 1: Logic flow for distinguishing regioisomers and validating purity using UV-Vis spectroscopy.

Standardized Experimental Protocol (SOP)

Objective: Determine the Molar Extinction Coefficient (


) and validate the identity of 5-aryl-3-isoxazolyl methanol.
Reagents & Equipment[2][3]
  • Solvent: HPLC-grade Methanol (Cutoff < 205 nm).

  • Reference Standard: 5-phenyl-3-isoxazolyl methanol (>98% purity by NMR).

  • Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth: 1 nm).

  • Cuvettes: Quartz, 10 mm path length (

    
    ).
    
Step-by-Step Methodology

1. Stock Solution Preparation:

  • Weigh exactly 2.0 mg of the compound.

  • Dissolve in 10.0 mL of Methanol in a volumetric flask.

  • Concentration (

    
    ): ~200 µg/mL (~1.0 mM).
    

2. Working Standards (Linearity Check):

  • Prepare five dilutions ranging from 10 µM to 60 µM.

  • Example: Transfer 100 µL of Stock to 9.9 mL Methanol for the lowest standard.

3. Measurement:

  • Baseline: Run a baseline correction using pure Methanol.

  • Scan: Scan each standard from 200 nm to 400 nm.

  • Data Point: Record Absorbance (

    
    ) at 
    
    
    
    (approx. 260 nm).[2]

4. Calculation (Self-Validation):

  • Plot

    
     (y-axis) vs. Concentration 
    
    
    
    (x-axis).
  • Perform linear regression (

    
    ).
    
  • Pass Criteria:

    
    .[2]
    
  • Result: The slope

    
     is the Molar Extinction Coefficient (
    
    
    
    ).

Critical Note: If the spectrum shows a "shoulder" at 240 nm, your sample likely contains the 3-aryl regioisomer impurity.

References

  • Speranza, G., et al. (2020). "Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives." Bioorganic & Medicinal Chemistry Letters.

  • Walker, B.J. (2010). "Spectroscopic differentiation of isoxazole regioisomers." Journal of Heterocyclic Chemistry. (General Reference for Isoxazole UV shifts).
  • Golding, C. (2024).[3][4] "Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives." Biological and Molecular Chemistry.

  • IIVS. (2021). "Evaluation of Complex Compounds in the UV-Vis Absorption Spectra Method." Institute for In Vitro Sciences.

Sources

Validation

A Researcher's Guide to Purity Assessment: [5-(3-Methoxyphenyl)isoxazol-3-yl]methanol via Thin-Layer Chromatography

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) intermediate is not mere...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) intermediate is not merely a quality metric; it is a critical determinant of the final drug product's safety and efficacy.[1] This guide provides a comprehensive, field-proven methodology for assessing the purity of [5-(3-Methoxyphenyl)isoxazol-3-yl]methanol, a key isoxazole derivative, using Thin-Layer Chromatography (TLC). We will delve into the causality behind experimental choices, compare TLC with alternative analytical techniques, and provide detailed protocols to ensure self-validating and reproducible results.

The Principle of Purity Assessment via TLC

Thin-Layer Chromatography is a powerful and rapid analytical technique used to separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[2] The stationary phase is a thin layer of an adsorbent material, typically silica gel, coated on a plate. The mobile phase is a solvent or a mixture of solvents that moves up the plate by capillary action.[3]

The separation is governed by the polarity of the compounds in the mixture.[4] In a normal-phase TLC system, where the stationary phase (silica gel) is polar, less polar compounds will have a weaker interaction with the stationary phase and will be carried further up the plate by the mobile phase, resulting in a higher Retention Factor (Rf) value. Conversely, more polar compounds will interact more strongly with the silica gel and travel a shorter distance, yielding a lower Rf value.[5][6] The presence of multiple spots on a developed TLC plate indicates the presence of impurities.

Experimental Protocol: Purity Assessment of [5-(3-Methoxyphenyl)isoxazol-3-yl]methanol

This protocol is designed to provide a clear and reproducible method for assessing the purity of [5-(3-Methoxyphenyl)isoxazol-3-yl]methanol.

Materials:

  • TLC Plates: Silica gel 60 F254 pre-coated aluminum plates. The F254 indicator allows for visualization under UV light.[7]

  • Sample Solution: Prepare a solution of [5-(3-Methoxyphenyl)isoxazol-3-yl]methanol in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1-2 mg/mL.

  • Mobile Phase (Eluent): A mixture of hexane and ethyl acetate. The optimal ratio will be determined experimentally, but a starting point of 7:3 (v/v) hexane:ethyl acetate is recommended.

  • Developing Chamber: A glass tank with a tight-fitting lid.

  • Visualization:

    • UV lamp (254 nm).[2]

    • Iodine chamber (a sealed container with a few crystals of iodine).[8]

  • Capillary Tubes or Micropipette: For spotting the sample onto the TLC plate.

Methodology:

  • Plate Preparation: With a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.[3] Be careful not to scrape off the silica gel.

  • Spotting: Using a capillary tube or micropipette, apply a small spot of the sample solution onto the baseline.[3] The spot should be as small and concentrated as possible to ensure good separation.

  • Development: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside the chamber, wetting it with the mobile phase to ensure the chamber is saturated with solvent vapors.[9] Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level. Close the chamber and allow the solvent front to ascend the plate.[4]

  • Elution: Allow the development to proceed until the solvent front is approximately 1 cm from the top of the plate.[4]

  • Marking and Drying: Immediately upon removal from the chamber, mark the position of the solvent front with a pencil.[6] Allow the plate to air dry completely in a fume hood.

  • Visualization:

    • UV Light: Place the dried plate under a UV lamp (254 nm).[8] UV-active compounds, such as those containing aromatic rings, will appear as dark spots against the fluorescent green background of the plate.[7][10] Lightly circle the observed spots with a pencil.[8]

    • Iodine Staining: Place the plate in an iodine chamber for a few minutes.[8] Many organic compounds will form a temporary brown complex with iodine, revealing additional spots that may not be UV-active.[7] Circle any new spots with a pencil.

  • Rf Value Calculation: The Retention Factor (Rf) is a key parameter for identifying and comparing compounds.[11] It is calculated using the following formula:[3][6][12]

    Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    Measure the distance from the baseline to the center of each spot and from the baseline to the solvent front. A pure compound should ideally show a single spot. The presence of additional spots indicates impurities.

Diagram of the TLC Workflow:

TLC_Workflow cluster_prep Plate Preparation cluster_dev Development cluster_vis Visualization & Analysis prep1 Draw Baseline prep2 Spot Sample prep1->prep2 Apply sample solution dev1 Prepare Chamber prep2->dev1 Transfer to chamber dev2 Place Plate in Chamber dev1->dev2 Saturate with vapor dev3 Solvent Ascends dev2->dev3 Capillary action vis1 Dry Plate dev3->vis1 Remove from chamber vis2 UV Lamp (254 nm) vis1->vis2 Non-destructive vis3 Iodine Chamber vis2->vis3 Destructive (optional) vis4 Calculate Rf Values vis2->vis4 vis3->vis4

Caption: A flowchart illustrating the key stages of the Thin-Layer Chromatography process.

Causality Behind Experimental Choices

The selection of the stationary and mobile phases is critical for achieving optimal separation.

  • Stationary Phase: Silica gel is the most common stationary phase for TLC due to its high polarity, which allows for effective separation of a wide range of organic compounds.[4]

  • Mobile Phase Optimization: The polarity of the mobile phase directly influences the Rf values of the compounds.[4] For [5-(3-Methoxyphenyl)isoxazol-3-yl]methanol, a moderately polar compound, a mixture of a non-polar solvent (hexane) and a more polar solvent (ethyl acetate) provides a good balance for separation. If the spots remain too close to the baseline (low Rf), the mobile phase is not polar enough, and the proportion of ethyl acetate should be increased.[4] Conversely, if the spots travel too close to the solvent front (high Rf), the mobile phase is too polar, and the proportion of hexane should be increased.[4] The goal is to achieve an Rf value for the main compound between 0.2 and 0.6 for the best resolution. Toluene:ethyl acetate can also be an effective mobile phase for aromatic compounds.[13]

Comparison with Alternative Analytical Techniques

While TLC is a valuable tool for rapid purity assessment, other techniques offer more quantitative and detailed information.[14]

Technique Principle Advantages Disadvantages
Thin-Layer Chromatography (TLC) Differential partitioning between a stationary and mobile phase.[15]- Rapid and inexpensive[6]- Simple to perform- Requires minimal sample- Primarily qualitative- Lower resolution than HPLC- Less sensitive than other methods
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase under high pressure.[16][17]- High resolution and sensitivity[17]- Quantitative analysis- Amenable to automation- Higher cost of instrumentation and solvents- More complex method development- Longer analysis time per sample
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by detection and identification by mass.[17][18]- Excellent for volatile impurities- High sensitivity and specificity- Provides structural information- Not suitable for non-volatile or thermally labile compounds- Requires derivatization for some compounds
Quantitative Nuclear Magnetic Resonance (qNMR) Quantifies compounds by measuring the intensity of NMR signals relative to a certified internal standard.[18]- Highly accurate and precise- Does not require a reference standard for the analyte- Provides structural information[17]- Lower sensitivity than other methods- Requires specialized and expensive equipment- Can be complex for mixtures

Logical Relationship of Purity Assessment Techniques:

Purity_Assessment TLC TLC HPLC HPLC GCMS GC-MS qNMR qNMR Purity Purity Assessment Purity->TLC Rapid Qualitative Screening Purity->HPLC Quantitative Analysis Purity->GCMS Volatile Impurity Profiling Purity->qNMR Absolute Quantification

Caption: The relationship between different analytical techniques for purity assessment.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of TLC results, a co-spotting technique should be employed. This involves spotting the sample, a reference standard of pure [5-(3-Methoxyphenyl)isoxazol-3-yl]methanol, and a mixture of the sample and the reference standard on the same plate. If the sample is pure, the sample spot and the co-spot will have the same Rf value as the reference standard.[3]

The validation of analytical procedures is guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary parameters to be evaluated, such as specificity, linearity, range, accuracy, and precision.[19][20][21][22] While a full validation may not be necessary for simple TLC purity checks, understanding these principles is crucial for developing robust analytical methods.

Conclusion

Thin-Layer Chromatography is an indispensable tool for the rapid and efficient purity assessment of [5-(3-Methoxyphenyl)isoxazol-3-yl]methanol. Its simplicity, speed, and low cost make it ideal for routine monitoring of reaction progress and preliminary purity checks. However, for comprehensive and quantitative impurity profiling, it is often necessary to employ more advanced techniques such as HPLC, GC-MS, or qNMR. By understanding the principles and limitations of each method, researchers can make informed decisions to ensure the quality and integrity of their pharmaceutical intermediates.

References

  • United States Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY. uspbpep.com.

  • Oreate AI Blog. (2026, January 16). Understanding RF Values in Thin Layer Chromatography (TLC).

  • Agilent. (2023, April 15). Understanding the Latest Revisions to USP <621>.

  • Waters. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography.

  • USP-NF. (2023, November 1). 〈621〉 Chromatography.

  • United States Pharmacopeia. (2021). General Chapter, 〈621〉 Chromatography. USP-NF.

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC.

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.

  • Koutentis Research Group. Stains for Developing TLC Plates.

  • Unknown. Thin layer chromatography Thin layer chromatography (tlc) is an analytical technique for determining the composition of a mixtur.

  • OCR A-Level Chemistry Notes. Thin-Layer Chromatography and Rf Values (14.1.1).

  • Filter-Bio. (2025, December 19). How to detect compounds on TLC plates? - Blog.

  • ICH. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).

  • Khan Academy. Calculating retention factors for TLC (video).

  • ICH. Quality Guidelines.

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • Unknown. (2020, March). Thin Layer Chromatography (rev 3/2020).

  • Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation.

  • Unknown. Separation of isoxazole derivatives by thin-layer chromatography using complex formation.

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity.

  • IJRAR.org. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation.

  • Sigma-Aldrich. Tips & Tricks for Thin-Layer Chromatography.

  • ResearchGate. (2025, December 9). (PDF) Mobile Phase Optimization in Thin Layer Chromatography (TLC).

  • Arborpharmchem. (2024, June 18). API Intermediates Production Purity.

  • Reddit. (2023, February 1). TLC optimization for flash chromatography help : r/chemistry.

  • Der Pharma Chemica. Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives.

  • BUCHI. How to optimize your mobile phase to improve selectivity and resolution in chromatography.

  • Sigma-Aldrich. [5-(3-methoxyphenyl)isoxazol-3-yl]methanol.

  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.

  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals.

  • Scholars Research Library. Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives.

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2013, April - June). ISSN: 0975-8585.

  • Semantic Scholar. (2024, June 14). Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives.

  • MDPI. (2016, March 4). Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of [5-(3-Methoxyphenyl)isoxazol-3-yl]methanol

For Researchers, Scientists, and Drug Development Professionals Introduction: A Proactive Stance on Laboratory Safety In the fast-paced environment of research and drug development, the integrity of our work is intrinsic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Proactive Stance on Laboratory Safety

In the fast-paced environment of research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents like [5-(3-Methoxyphenyl)isoxazol-3-yl]methanol, a member of the biologically significant isoxazole class of compounds, is a cornerstone of a responsible and sustainable research enterprise.[1][2] This guide moves beyond mere compliance, offering a detailed procedural framework grounded in scientific principles to ensure the safety of personnel and the protection of our environment.

Part 1: Hazard Assessment and Waste Characterization

The foundation of any disposal protocol is a thorough understanding of the material's potential hazards. In the absence of specific data, we must infer the risk profile of [5-(3-Methoxyphenyl)isoxazol-3-yl]methanol by examining its constituent parts and related molecules.

Structural Analysis and Inferred Hazards:

  • Isoxazole Core: The isoxazole ring is a common scaffold in pharmacologically active molecules.[3] Some isoxazole derivatives are known to possess significant biological activity, which can translate to toxicity. For instance, 5-(Aminomethyl)isoxazol-3-ol, a related isoxazole, is classified as acutely toxic and fatal if swallowed.[4] Therefore, it is prudent to assume [5-(3-Methoxyphenyl)isoxazol-3-yl]methanol may exhibit moderate to high oral toxicity.

  • Methoxyphenyl Group: Compounds containing methoxyphenyl groups can be irritants and may pose environmental hazards.[5] The aquatic toxicity of related compounds underscores the need to prevent release into the environment.[6]

  • Methanol Group (-CH₂OH): The primary alcohol functional group does not inherently confer high toxicity, but it influences the compound's solubility and potential metabolic pathways.

Based on this analysis, all waste containing [5-(3-Methoxyphenyl)isoxazol-3-yl]methanol must be treated as hazardous chemical waste .

Waste Classification:

Under the Resource Conservation and Recovery Act (RCRA), hazardous waste is regulated by the U.S. Environmental Protection Agency (EPA).[7][8] Your institution's Environmental Health and Safety (EHS) department will make the final determination, but this compound is likely to be classified based on the following characteristics:

  • Toxicity: Due to the potential for harm if ingested, inhaled, or absorbed through the skin, it may meet the criteria for toxic waste.

  • P- or U-Listed Waste: If considered an acutely toxic commercial chemical product, it could fall under the P-list. More likely, it would be considered a toxic commercial product classified as U-listed waste.[7]

Table 1: Inferred Hazard Profile and Safety Recommendations

Hazard AttributeInferred Risk Based on Analogous CompoundsRationale & Key ConsiderationsRecommended Action
Acute Oral Toxicity Moderate to High. Assumed harmful or potentially fatal if swallowed.Based on data for related isoxazoles like 5-(Aminomethyl)isoxazol-3-ol (H300: Fatal if swallowed) and (3-Phenylisoxazol-5-yl)methanol (H302: Harmful if swallowed).[9]Treat as toxic. Never ingest. Wash hands thoroughly after handling.
Skin/Eye Irritation Potential for irritation or severe damage. Structurally similar compounds are known skin and eye irritants.[10]Avoid all direct contact. Use appropriate PPE.[11]
Environmental Hazard Presumed harmful to aquatic life. Many aromatic and heterocyclic compounds exhibit aquatic toxicity.[6]Do not dispose of down the drain. Prevent any release to the environment.[5]
Reactivity Generally stable, but incompatible with strong oxidizing agents. Based on general chemical principles for aromatic ethers and alcohols.Segregate from incompatible chemicals during storage.[8]

Part 2: Personal Protective Equipment (PPE) and Safety Measures

A proactive safety culture begins with rigorous self-protection. Based on the inferred hazard assessment, the following PPE is mandatory when handling [5-(3-Methoxyphenyl)isoxazol-3-yl]methanol in any form (solid, solution, or as waste).

Table 2: Required Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Safety glasses with side-shields or tight-sealing safety goggles.Conforming to OSHA 29 CFR 1910.133 or EN166 standards to protect against dust, splashes, and aerosols.[11]
Skin and Body 100% Nitrile, chemical-resistant gloves. A full-length laboratory coat.Prevents direct skin contact, which may cause irritation or absorption.[11] Ensure gloves are free of defects before use.
Respiratory Not typically required for small quantities handled with proper engineering controls.All handling of the solid compound or its solutions must be performed inside a certified chemical fume hood to prevent inhalation.[12]

Core Safety Protocols:

  • Engineering Controls: Always handle [5-(3-Methoxyphenyl)isoxazol-3-yl]methanol and its waste within a properly functioning chemical fume hood.[12]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[11]

  • Avoid Aerosolization: When handling the solid, avoid creating dust.[13] When transferring solutions, do so carefully to prevent splashes or aerosol formation.[12]

Part 3: Step-by-Step Disposal Protocol

The primary directive for disposal is that under no circumstances should this compound or its contaminated materials be disposed of in the regular trash or down the sewer system .[5][7] All waste must be collected and managed by your institution's EHS department or a licensed hazardous waste contractor.[14]

Methodology for Waste Collection and Storage:

  • Waste Identification & Segregation:

    • Action: Immediately classify any material (e.g., residual solid, contaminated consumables like pipette tips or weigh boats, solutions) containing [5-(3-Methoxyphenyl)isoxazol-3-yl]methanol as "Hazardous Chemical Waste."

    • Causality: Proper segregation at the point of generation is a core requirement of RCRA and prevents dangerous reactions between incompatible chemicals.[8] Do not mix this waste with other waste streams unless explicitly approved by your EHS department.[12]

  • Container Selection & Management:

    • Action: Use a dedicated, leak-proof waste container that is chemically compatible with the waste. The original manufacturer's container is often suitable if it is in good condition.[14] For solutions, high-density polyethylene (HDPE) or glass containers are appropriate.

    • Causality: Using a compatible container prevents degradation, leaks, and potential reactions.[8] The container must have a secure, screw-top cap and be kept closed at all times except when adding waste.[15] This minimizes the release of vapors and prevents spills.

  • Waste Labeling:

    • Action: Immediately label the waste container with a completed hazardous waste tag provided by your EHS department. The label must, at a minimum, include:

      • The words "Hazardous Waste" .[16]

      • The full chemical name: "[5-(3-Methoxyphenyl)isoxazol-3-yl]methanol" and any other constituents (e.g., solvents) with their approximate concentrations.

      • The date accumulation started.

      • An indication of the associated hazards (e.g., "Toxic," "Irritant").[16]

    • Causality: Accurate labeling is a legal requirement and is critical for ensuring safe handling, storage, and ultimate disposal by waste management professionals.[15]

  • On-Site Storage (Satellite Accumulation Area):

    • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of laboratory personnel.[16]

    • Causality: The SAA regulation allows for the safe, temporary collection of waste in the lab before it is moved to a central storage area.[16] The container should be placed in secondary containment (such as a chemical-resistant tray) to contain any potential leaks.[8]

  • Arranging for Disposal:

    • Action: Once the container is full or waste is no longer being generated, contact your institution's EHS department to schedule a pickup.

    • Causality: There are strict limits on how long hazardous waste can be stored in an SAA and a facility's central accumulation area.[16][17] Prompt removal ensures compliance and minimizes risks.

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for the proper handling and disposal of waste generated from [5-(3-Methoxyphenyl)isoxazol-3-yl]methanol.

G cluster_prep Preparation & Handling cluster_waste Waste Generation & Segregation cluster_disposal Containerization & Disposal Protocol start Begin work with [5-(3-Methoxyphenyl)isoxazol-3-yl]methanol ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a certified chemical fume hood ppe->fume_hood generate_waste Waste is generated (e.g., excess solid, contaminated items, solution) fume_hood->generate_waste is_hazardous Is waste contaminated with the compound? generate_waste->is_hazardous classify_waste Classify as 'Hazardous Chemical Waste' is_hazardous->classify_waste Yes non_haz Dispose as non-hazardous waste (Consult EHS) is_hazardous->non_haz No container Select compatible, leak-proof container classify_waste->container label_waste Label container with: 'Hazardous Waste' Full Chemical Name Date & Hazards container->label_waste store_waste Store in designated Satellite Accumulation Area (SAA) with secondary containment label_waste->store_waste contact_ehs Contact EHS for waste pickup store_waste->contact_ehs end Disposal Complete contact_ehs->end

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-(3-Methoxyphenyl)isoxazol-3-yl]methanol
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[5-(3-Methoxyphenyl)isoxazol-3-yl]methanol
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